molecular formula C7H7Cl2P B12693866 Phosphonous dichloride, (3-methylphenyl)- CAS No. 5510-88-3

Phosphonous dichloride, (3-methylphenyl)-

Cat. No.: B12693866
CAS No.: 5510-88-3
M. Wt: 193.01 g/mol
InChI Key: CQLLYGPVLZFSNM-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a phosphonous dichloride group attached to a 3-methylphenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Phosphonous dichloride, (3-methylphenyl)-, can be synthesized through several methods. One common method involves the reaction of 3-methylphenylmagnesium bromide with phosphorus trichloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis . Another method involves the chlorination of 3-methylphenylphosphine using thionyl chloride or sulfuryl chloride . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Phosphonous dichloride, (3-methylphenyl)-, undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphonous dichloride, (3-methylphenyl)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonous dichloride, (3-methylphenyl)-, involves its reactivity with nucleophiles. The compound’s phosphonous dichloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Phosphonous dichloride, (3-methylphenyl)-, can be compared with other similar compounds such as:

The uniqueness of phosphonous dichloride, (3-methylphenyl)-, lies in the position of the methyl group on the phenyl ring, which can influence its reactivity and the properties of its derivatives.

Properties

IUPAC Name

dichloro-(3-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2P/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLLYGPVLZFSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)P(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074348
Record name Phosphonous dichloride, (3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-88-3
Record name P-(3-Methylphenyl)phosphonous dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5510-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonous dichloride, P-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005510883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonous dichloride, P-(3-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonous dichloride, (3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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